3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of 5-methyl-3,4-diaminopyridine. One common method includes the use of 100% formic acid, where the reaction mixture is boiled under reflux for several hours . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Sulfuryl chloride is commonly used for oxidation reactions.
Substitution: Halogenated reagents and metal catalysts are often employed in substitution reactions.
Major Products:
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes involved in carbohydrate metabolism, thereby affecting various metabolic pathways .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in the development of drugs like zolpidem.
Imidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceutical agents.
Uniqueness: 3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere for purines makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
90012-82-1 |
---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3-methylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-10-5-2-3-9-7(8)6(5)11/h2-4H,1H3,(H2,8,9) |
InChI Key |
ZZXVDXYDKUMGBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2)N |
Origin of Product |
United States |
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